

Unveiling Stereoselectivity: A Comparative Analysis of SHIN1 Enantiomers in Serine Hydroxymethyltransferase Inhibition

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Compound of Interest

Compound Name: (-)-SHIN1

Cat. No.: B2380072

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biologically active enantiomer, (+)-SHIN1, and its inactive counterpart, **(-)-SHIN1**. This analysis is supported by experimental data to delineate their distinct pharmacological profiles in targeting one-carbon metabolism.

SHIN1, a potent pyrazolopyran-based small molecule, has emerged as a significant tool in cancer research for its ability to inhibit serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism.^{[1][2][3]} This pathway is essential for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of various cancers.^[1] SHIN1 exists as two enantiomers, (+)-SHIN1 and **(-)-SHIN1**, which exhibit starkly different biological activities, highlighting the stereospecificity of the inhibitor-enzyme interaction.^[1]

Quantitative Comparison of SHIN1 Enantiomer Activity

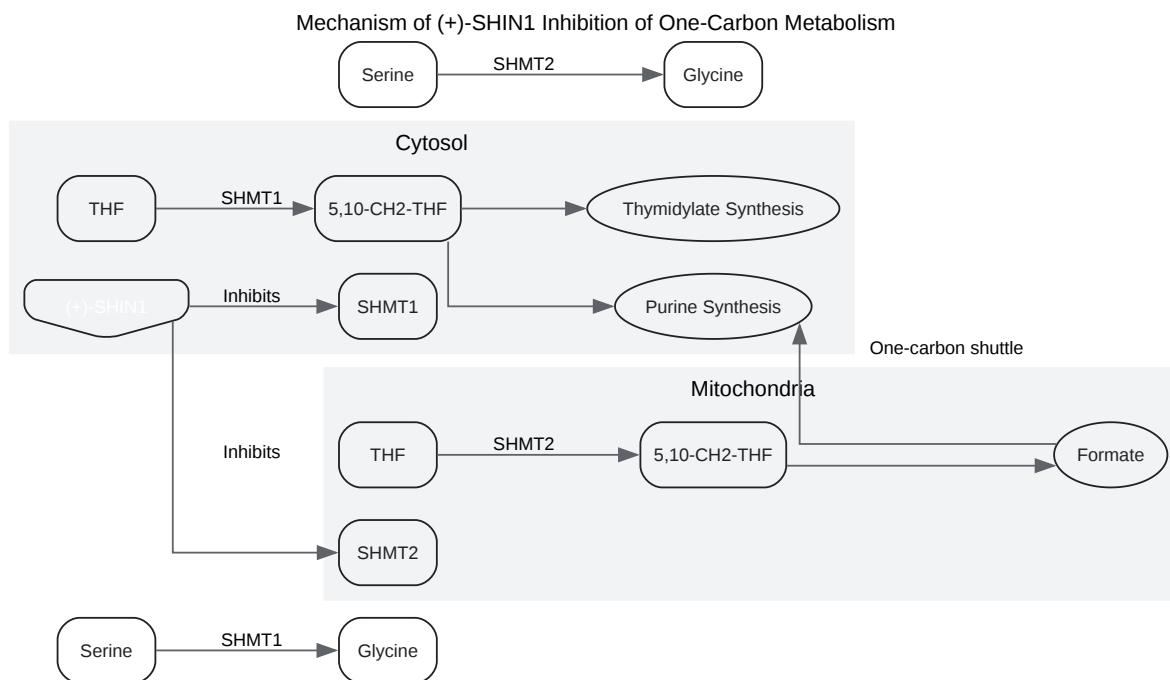
The differential activity of the SHIN1 enantiomers is most evident in their respective inhibitory concentrations against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the target enzyme, as well as their impact on cancer cell proliferation. The active (+)-SHIN1 demonstrates potent, nanomolar-level inhibition, while the **(-)-SHIN1** enantiomer is largely inactive.^{[1][4]}

Parameter	(+)-SHIN1	(-)-SHIN1	Reference
Enzymatic Inhibition			
SHMT1 IC ₅₀	5 nM	Inactive	[1][3][5]
SHMT2 IC ₅₀	13 nM	Inactive	[1][3][5]
Cellular Activity			
HCT-116 Cell Growth IC ₅₀	870 nM	No significant effect up to 30 µM	[1][4]
HCT-116 (SHMT2 knockout) Cell Growth IC ₅₀	~10 nM	Not reported	[1][6]
8988T Pancreatic Cancer Cell Growth IC ₅₀	< 100 nM	Not reported	[3][7]

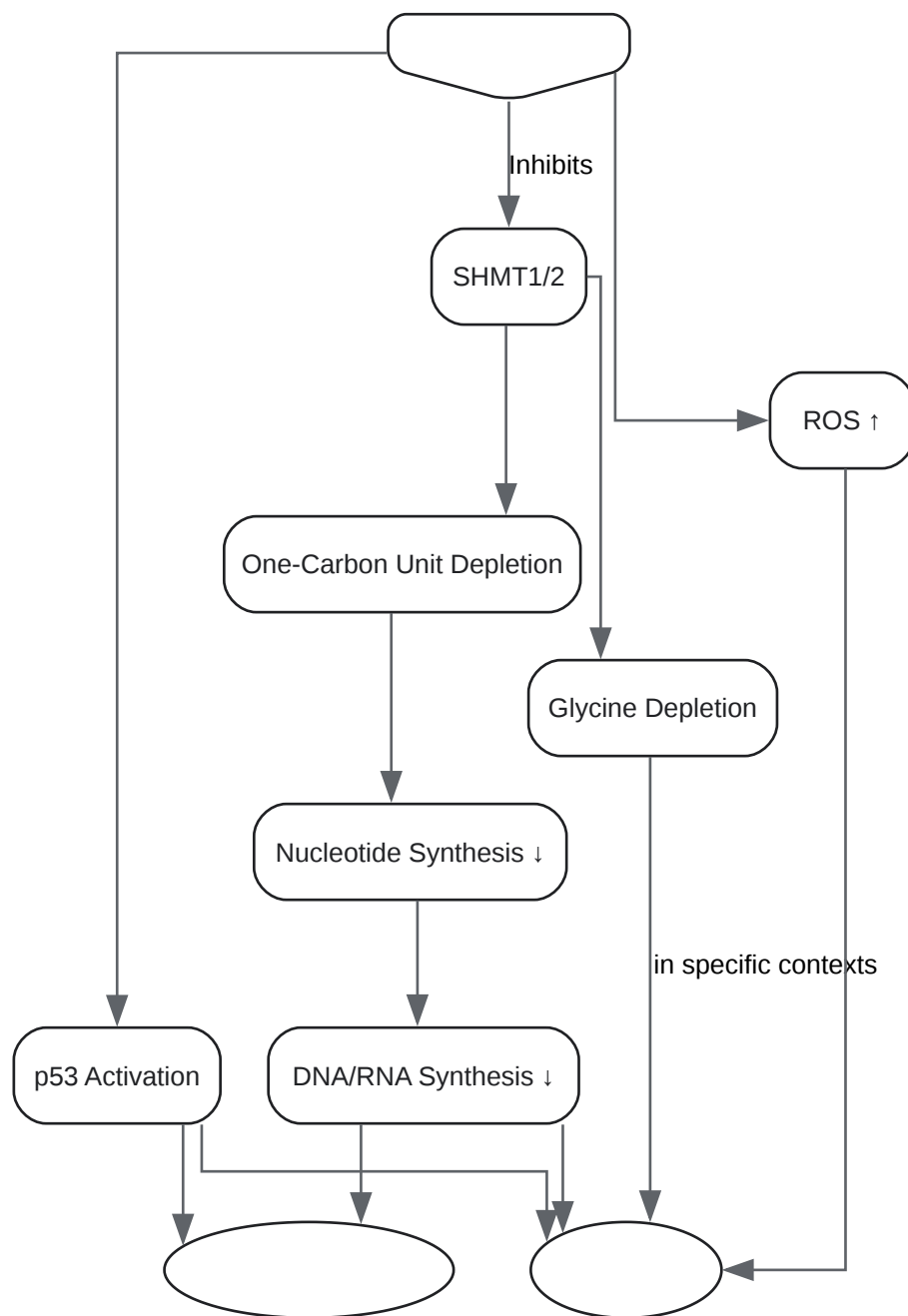
Mechanism of Action: Targeting One-Carbon Metabolism

(+)-SHIN1 exerts its biological effects by competitively inhibiting both SHMT1 and SHMT2.[1] This inhibition blocks the conversion of serine to glycine and the simultaneous generation of one-carbon units carried by tetrahydrofolate.[1][2] These one-carbon units are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2] The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.[1][4]

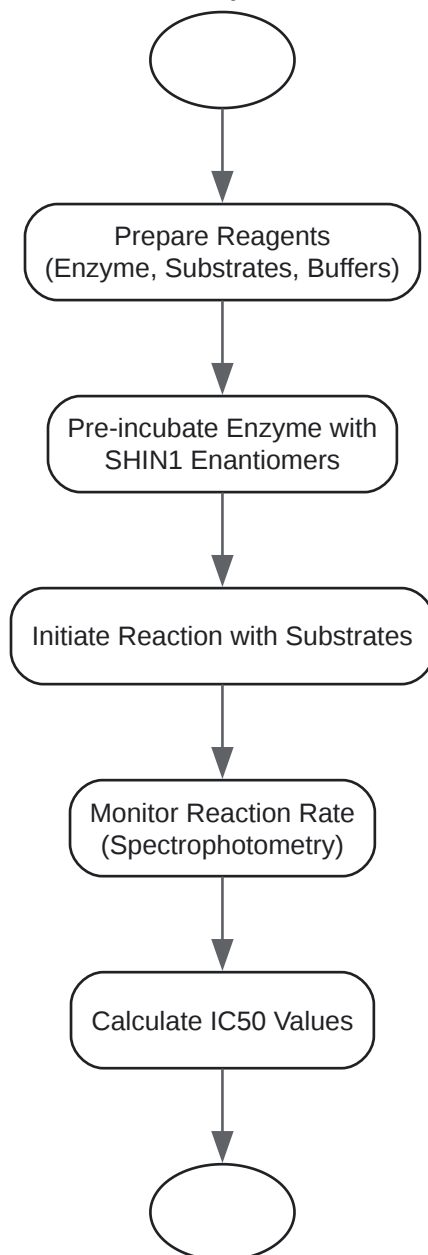
Metabolomic studies have further elucidated this mechanism, showing that treatment with (+)-SHIN1 leads to a build-up of purine biosynthesis intermediates upstream of the steps requiring one-carbon unit donation.[1][4] Conversely, (-)-SHIN1 does not produce these effects, underscoring its lack of interaction with the SHMT enzymes.[1][4]



Downstream Signaling Effects of (+)-SHIN1



Workflow for SHMT Enzymatic Inhibition Assay



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